molecular formula C11H15N3O3S B2994065 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034394-87-9

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2994065
CAS No.: 2034394-87-9
M. Wt: 269.32
InChI Key: BXLXIILRUOATGU-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative characterized by a unique substitution pattern. Its structure includes a pyrimidine core substituted at the 2-position with a pyrrolidin-3-yl-oxy group, which is further modified by a cyclopropylsulfonyl moiety at the pyrrolidine nitrogen. This combination of a sulfonamide-linked cyclopropane and a pyrrolidine-oxygen bridge distinguishes it from other pyrimidine derivatives.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c15-18(16,10-2-3-10)14-7-4-9(8-14)17-11-12-5-1-6-13-11/h1,5-6,9-10H,2-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLXIILRUOATGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclopropylsulfonyl group can be introduced through sulfonylation reactions, and the pyrimidine ring can be attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Compound Name (CAS No.) Core Structure Key Substituents Notable Functional Features
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Pyrimidine Cyclopropylsulfonyl-pyrrolidin-3-yl-oxy Rigid cyclopropane, sulfonamide linkage
2-Chloro-3-[(1-methylethyl)sulfonyl]pyridine (139272-28-9) Pyridine Chloro, isopropyl sulfonyl Aromatic chloro, branched sulfonyl
Propanal, 3-[4-(1-ethylpropyl)phenoxy]-, O-ethyloxime (139272-58-5) Propanal-oxime Phenoxy-ethylpropyl, oxime Bulky alkylphenoxy, aldehyde derivative
Propanoic acid, 3-[[3,5-bis(t-butyl)-4-hydroxyphenyl]amino]-3-oxo-, hydrazide (139272-14-3) Propanoic acid t-butylphenol, hydrazide Antioxidant phenol, hydrazide linkage

Key Observations:

Sulfonyl Group Variations :

  • The cyclopropylsulfonyl group in the target compound contrasts with the isopropyl sulfonyl group in 139272-28-7. Cyclopropane’s smaller, rigid structure may reduce metabolic degradation compared to bulkier alkyl sulfonyl groups .
  • Sulfonamides generally enhance solubility and binding affinity due to polar interactions, but cyclopropane’s strain could introduce unique conformational effects.

Oxygen Linkages: The pyrrolidin-3-yl-oxy bridge in the target compound differs from phenoxy groups (e.g., 139272-58-5). Pyrrolidine’s cyclic amine may improve solubility compared to aromatic phenoxy linkages, which are more lipophilic.

Functional Group Diversity :

  • The hydrazide and oxime groups in analogs like 139272-14-3 and 139272-58-5 introduce nucleophilic reactivity, whereas the target compound’s sulfonamide and ether linkages prioritize hydrogen bonding and steric effects.

Hypothetical Physicochemical and Bioactivity Implications

  • Solubility: The pyrrolidine-oxygen bridge may enhance aqueous solubility relative to purely aromatic derivatives (e.g., phenoxy-linked compounds).
  • Electronic Effects : The electron-withdrawing sulfonyl group could deactivate the pyrimidine ring, altering reactivity in substitution reactions compared to chloro- or hydrazide-substituted analogs.

Biological Activity

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S. The compound features a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a cyclopropylsulfonyl group. This unique structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight282.36 g/mol
CAS Number2034394-87-9

Synthesis

The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the construction of the pyrrolidine ring followed by functionalization. Key steps include:

  • Cyclization : Appropriate precursors undergo cyclization to form the pyrrolidine structure.
  • Sulfonylation : The cyclopropylsulfonyl group is introduced through sulfonylation reactions.
  • Nucleophilic Substitution : The pyrimidine ring is attached via nucleophilic substitution reactions.

These methods ensure high yield and purity, making the compound suitable for further biological evaluation .

The biological activity of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine appears to be mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .
  • Anti-inflammatory Effects : Similar compounds with sulfonamide groups have shown promise in inhibiting cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory properties for this compound as well .

Case Studies and Research Findings

Recent studies have explored the efficacy of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in various experimental models:

  • In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the growth of specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound, showing favorable absorption and distribution profiles.
  • Structure-Activity Relationship (SAR) : SAR analyses have been conducted to identify key structural features that enhance biological activity, providing insights into modifications that could improve efficacy .

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